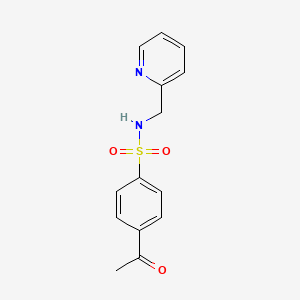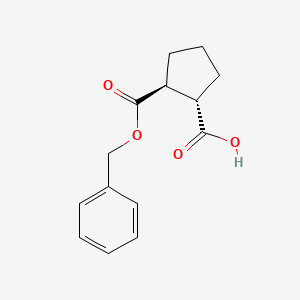
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile is a heterocyclic organic compound featuring a thiazole ring attached to a cyclohexane ring with a nitrile group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules
Métodos De Preparación
The synthesis of 1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanecarbonitrile with thiazole derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or amines.
The major products formed depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer effects by interfering with cell division pathways .
Comparación Con Compuestos Similares
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile can be compared with other thiazole derivatives, such as:
2-Acetylthiazole: Known for its use in flavoring and fragrance industries.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Investigated for its antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H12N2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c11-8-10(4-2-1-3-5-10)9-12-6-7-13-9/h6-7H,1-5H2 |
Clave InChI |
IZMRWXHFZTWNLX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#N)C2=NC=CS2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B8710249.png)









![6-[2-(Pyridin-2-YL)ethoxy]hexanoic acid](/img/structure/B8710333.png)

